Tralkoxydim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-ethoxy-C-ethylcarbonimidoyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPEYARZIQXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034973 | |
| Record name | Tralkoxydim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] | |
| Record name | Tralkoxydim | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500, In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.16 g/cu cm (dry); 1.13 g/cu cm (wet) | |
| Details | USEPA; Pesticide Fact Sheet - Tralkoxydim. December 4, 1998. Available from, as of Mar 6, 2002: https://www.epa.gov/opprd001/factsheets/ | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.78X10-9 mm Hg @ 20 °C | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Technical material is 95% pure | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off white to pale pink solid, Colorless solid | |
CAS No. |
87820-88-0 | |
| Record name | Tralkoxydim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87820-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tralkoxydim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106 °C, MP: 99-104 °C /Technical/ | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biochemical and Molecular Mechanism of Action of Tralkoxydim
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action of Tralkoxydim is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ontosight.ai4farmers.com.auncats.ioherbiguide.com.au ACCase is a biotin-containing enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids. nih.govnih.govresearchgate.net This process is fundamental for the production of lipids, which are essential components of cell membranes and play crucial roles in energy storage and signaling. cambridge.orgscielo.br
Molecular Target Binding and Specificity
This compound, along with other cyclohexanedione (CHD) and aryloxyphenoxypropionate (FOP) herbicides, targets the carboxyltransferase (CT) domain of the plastidial ACCase in susceptible grass species. scielo.brplos.orgpnas.org The selectivity between grass and broadleaf weed species is attributed to the different forms of ACCase present in their chloroplasts. plos.org Grasses possess a homomeric, or multi-domain, form of ACCase in their plastids, which is sensitive to these herbicides. In contrast, most dicotyledonous plants have a heteromeric, or multi-subunit, form of ACCase in their plastids, which is resistant to inhibition by this compound. scielo.brplos.org
Studies involving molecular docking and structural analysis suggest that although chemically distinct, CHD herbicides like this compound and FOP herbicides likely bind to a common or overlapping site on the ACCase enzyme. cambridge.orgcabidigitallibrary.org This is supported by the fact that they are mutually exclusive inhibitors. cambridge.org The binding of this compound to the CT domain is a reversible and non-competitive interaction with respect to the substrates ATP and bicarbonate, but it is a competitive inhibitor with respect to acetyl-CoA. scielo.bradelaide.edu.au This indicates that this compound interferes with the transfer of the carboxyl group from biotin (B1667282) to acetyl-CoA, the second step in the ACCase-catalyzed reaction. researchgate.netscielo.br
Mutations in the gene encoding the CT domain of ACCase can lead to resistance to this compound and other ACCase-inhibiting herbicides. pnas.org Specific amino acid substitutions, such as Ile-1781-Leu and Asp-2078-Gly, have been shown to confer broad resistance to both FOP and CHD herbicides. pnas.org
Impact on Fatty Acid Biosynthesis Pathways
By inhibiting ACCase, this compound effectively halts the production of malonyl-CoA, the building block for fatty acid synthesis. researchgate.netresearchgate.net This disruption of the fatty acid biosynthesis pathway has catastrophic consequences for the plant. Without a continuous supply of new fatty acids, the plant cannot produce the lipids necessary for the formation and maintenance of cell membranes. scielo.br This leads to a cessation of cell division and growth, particularly in the meristematic tissues where rapid cell proliferation occurs. nih.gov The inhibition of lipid synthesis is a direct consequence of ACCase inhibition and is the primary mechanism leading to plant death. cambridge.orgresearchgate.net
Enzymatic Kinetics of ACCase Inhibition by this compound
Table 1: Kinetic Parameters of ACCase Inhibition by this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Inhibition Type | Reversible, Linear | adelaide.edu.au |
| With respect to Acetyl-CoA | Competitive | scielo.bradelaide.edu.au |
| With respect to ATP & Bicarbonate | Non-competitive | scielo.bradelaide.edu.au |
| Target Enzyme | Acetyl-CoA Carboxylase (ACCase) | ontosight.aioup.commedchemexpress.com |
Cellular and Subcellular Effects in Target Organisms
Visually, the effects manifest over a period of several days to weeks. researchgate.net Affected plants initially stop growing. researchgate.net Subsequently, characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) appear, particularly in the young, developing leaves and meristematic regions. researchgate.net This is a direct result of the breakdown of cellular integrity due to the lack of lipid components for membrane repair and synthesis. scielo.br The subcellular localization of this compound's action is the chloroplast (plastid), where de novo fatty acid synthesis occurs. researchgate.netcambridge.org Some studies have also indicated that certain ACCase inhibitors might also affect the cytosolic form of the enzyme, although the primary target for herbicidal action is the plastidial form. researchgate.net
Structure-Activity Relationships in this compound Herbicidal Activity
The herbicidal activity of this compound and other cyclohexanedione herbicides is intrinsically linked to their chemical structure. The 1,3-cyclohexanedione (B196179) ring is a critical motif for activity. frontiersin.orgnih.gov Modifications to this core structure can significantly alter the herbicidal efficacy.
Mechanisms of Herbicide Resistance to Tralkoxydim
Target-Site Resistance Mechanisms
Target-site resistance to tralkoxydim is a result of genetic modifications that alter the ACCase enzyme, the direct target of the herbicide. ncl.ac.uknotulaebotanicae.ro These changes reduce the binding affinity of this compound to the enzyme, allowing it to function even in the presence of the herbicide. notulaebotanicae.ro
Alterations in Acetyl-CoA Carboxylase Gene Sequence
The primary mechanism of target-site resistance involves mutations in the nuclear gene that codes for the plastidic ACCase enzyme. mountainscholar.org These mutations are typically single nucleotide polymorphisms (SNPs) that result in a change in the amino acid sequence of the enzyme. ncl.ac.uk The ACCase enzyme's carboxyltransferase (CT) domain is the binding site for cyclohexanedione herbicides like this compound. mountainscholar.orgnih.gov Consequently, mutations within this domain are frequently associated with resistance. nih.govresearchgate.net
The genetic basis of this resistance is often a single, dominant, or semi-dominant nuclear gene, which means that even heterozygous individuals can exhibit a high level of resistance. notulaebotanicae.ro The cross-pollinating nature of many grass weed species, such as Lolium rigidum (rigid ryegrass), facilitates the spread of these resistance-conferring genes. tandfonline.comnih.gov
Amino Acid Substitutions Conferring ACCase Insensitivity
Several specific amino acid substitutions in the ACCase enzyme have been identified that confer resistance to this compound and other ACCase inhibitors. nih.govnih.gov These substitutions alter the three-dimensional structure of the herbicide's binding pocket, thereby reducing its ability to inhibit the enzyme. For instance, a strain of Lolium rigidum was found to be resistant to this compound due to an amino acid substitution in the target ACCase protein. rsb.org.uk
The level of resistance conferred by these substitutions can vary significantly depending on the specific mutation, the weed species, and the particular herbicide. researchgate.net Some mutations may provide high-level resistance to a broad range of ACCase inhibitors, while others might confer resistance to only a specific chemical family within this group. hracglobal.com
Specific ACCase Mutations and Their Impact on this compound Binding
Research has pinpointed several key mutations in the ACCase gene that are responsible for resistance to this compound. These mutations are often found clustered in the CT domain of the enzyme. nih.govresearchgate.net The location of these amino acid changes within the protein sequence is critical to their effect on herbicide binding.
Some of the most well-documented mutations conferring resistance to ACCase inhibitors, including this compound, occur at specific amino acid positions. For example, substitutions at positions Ile-1781, Asp-2078, and Cys-2088 in the ACCase of Lolium species have been shown to confer resistance to this compound. nih.gov The Ile-1781-Leu substitution, in particular, is one of the most common and confers broad cross-resistance to both aryloxyphenoxypropionate (APP) and cyclohexanedione (CHD) herbicides. nih.govresearchgate.net The Asp-2078-Gly mutation is another key substitution that provides resistance to a wide array of ACCase inhibitors, including this compound. nih.govnih.gov
The impact of these mutations on this compound binding is a direct consequence of the altered protein structure. The substitution of one amino acid for another with different properties (e.g., size, charge, or hydrophobicity) can disrupt the precise fit required for the herbicide to bind effectively to the enzyme. rsb.org.uk
Table 1: Documented ACCase Gene Mutations Conferring Resistance to this compound in Various Weed Species
| Weed Species | Mutation (Amino Acid Substitution) | Reference |
| Alopecurus myosuroides | Ile-1781-Leu | nih.gov |
| Avena sterilis | Ile-1781-Leu | nih.gov |
| Lolium rigidum | Ile-1781-Leu | nih.govnih.gov |
| Lolium rigidum | Asp-2078-Gly | nih.govnih.gov |
| Lolium rigidum | Cys-2088-Arg | nih.gov |
| Avena sterilis | Trp-1999-Cys | nih.gov |
| Avena sterilis | Trp-2027-Cys | nih.gov |
| Avena sterilis | Ile-2041-Asn | nih.gov |
Non-Target-Site Resistance Mechanisms
Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site, the ACCase enzyme. croplife.org.augrdc.com.au These mechanisms are generally more complex and can confer resistance to multiple herbicides with different modes of action. frontiersin.orgnih.gov
Enhanced Metabolic Detoxification Pathways
A primary mechanism of NTSR is the enhanced metabolism of the herbicide. frontiersin.orgnih.gov In resistant plants, the herbicide is broken down into non-toxic or less toxic metabolites at a faster rate than in susceptible plants. This prevents the accumulation of the herbicide at the target site to a lethal concentration. nih.gov This enhanced metabolic capacity is often due to the increased activity of certain enzyme families. nih.gov
Role of Cytochrome P450 Monooxygenases in this compound Metabolism
Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a crucial role in the detoxification of a wide range of foreign compounds, including herbicides. nih.govresearchgate.net In several weed species, resistance to this compound has been linked to an increased rate of metabolism mediated by P450 enzymes. hracglobal.comacs.org
For example, in some resistant populations of Lolium rigidum and Alopecurus myosuroides, an enhanced capacity to detoxify this compound has been observed. nih.govacs.org Studies have shown that this enhanced metabolism can be inhibited by known P450 inhibitors, providing strong evidence for their involvement. nih.govacs.org The overexpression of specific P450 genes can lead to this increased metabolic rate. Research on Lolium rigidum has identified a specific P450 gene, CYP81A10v7, which, when overexpressed, confers resistance to this compound and herbicides from at least four other modes of action. uwa.edu.au This demonstrates that a single P450 enzyme can be responsible for broad cross-resistance. uwa.edu.au
Table 2: Enzyme Systems Implicated in the Metabolic Detoxification of this compound
| Enzyme Family | Specific Enzyme/Gene | Weed Species | Reference |
| Cytochrome P450 Monooxygenases | General P450 activity | Lolium rigidum | hracglobal.comacs.org |
| Cytochrome P450 Monooxygenases | General P450 activity | Alopecurus myosuroides | nih.gov |
| Cytochrome P450 Monooxygenases | CYP81A10v7 | Lolium rigidum | uwa.edu.au |
Involvement of Glutathione (B108866) S-Transferases and Other Enzymes
Non-target-site resistance (NTSR) often involves enhanced metabolic detoxification of the herbicide, a process where enzymes within the plant break down the chemical into less toxic substances. agronomyjournals.com This is a primary mechanism of resistance to this compound in several weed species.
Key enzyme families implicated in this process include:
Glutathione S-Transferases (GSTs): These enzymes play a critical role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione to various toxic substances, including herbicides. plos.org This action increases the water solubility of the herbicide, facilitating its sequestration and rendering it non-toxic. Proteomic studies of multiple herbicide-resistant (MHR) Avena fatua (wild oat) populations, known to be resistant to this compound, revealed higher levels of several GSTs compared to susceptible populations. montana.edu While direct evidence of GSTs metabolizing this compound specifically is part of ongoing research, their elevated presence in this compound-resistant biotypes points to their significant role in metabolic resistance. montana.edu
Cytochrome P450 Monooxygenases (P450s): This large and versatile family of enzymes is heavily involved in the metabolism of a wide array of foreign compounds (xenobiotics), including many herbicides. mdpi.com Enhanced P450 activity is a well-documented mechanism of NTSR. Certain P450 genes are known to confer cross-resistance to ACCase inhibitors like this compound through processes such as hydroxylation. nih.gov The overexpression of these P450 genes can lead to broad-spectrum herbicide resistance, where a weed population becomes resistant to multiple, chemically unrelated herbicides. oup.com
This enhanced metabolism, driven by enzymes like GSTs and P450s, is a crucial NTSR mechanism that allows weed populations to survive applications of this compound.
Reduced Herbicide Uptake or Translocation
For a systemic herbicide like this compound to be effective, it must be absorbed by the plant (uptake) and moved to its site of action in the meristematic tissues (translocation). mdpi.com Some plants have evolved resistance by modifying these processes.
Mechanisms can include:
Altered Cuticle: Changes in the composition or thickness of the waxy outer layer of the leaf (the cuticle) can reduce the rate of herbicide absorption. agronomyjournals.com
Impaired Movement: Once inside the plant, the herbicide's movement through the phloem to the target sites can be hindered. nih.gov
This mechanism has been identified as a contributor to resistance for herbicides like glyphosate (B1671968) and 2,4-D. nih.govmdpi.com However, its role in this compound resistance appears to be less prominent. For instance, a study on a resistant biotype of Phalaris minor found no significant differences in the absorption and translocation of the related ACCase inhibitor diclofop-methyl (B104173) compared to a susceptible biotype, suggesting that resistance was not due to this mechanism in that case. nih.gov Reduced uptake and translocation are generally considered accessory resistance mechanisms, often contributing to a broader resistance profile in combination with other mechanisms. ucanr.edu
Sequestration Mechanisms
Sequestration is a form of avoidance where the herbicide is physically isolated away from its target site within the plant cell, preventing it from causing harm. The primary method for this is vacuolar sequestration. fao.org
Plant cells contain a large central vacuole that can act as a storage compartment for toxic compounds. rsb.org.uk In some resistant weeds, an enhanced transport system rapidly pumps the herbicide into the vacuole, effectively trapping it away from the acetyl-CoA carboxylase (ACCase) enzyme located in the chloroplasts. nih.govrsb.org.uk This mechanism has been well-documented for glyphosate resistance in species like Conyza canadensis (horseweed), where resistant plants stored over 85% of the absorbed glyphosate in the vacuole compared to just 15% in susceptible plants. nih.gov Researchers have proposed that a similar mechanism could contribute to resistance against ACCase inhibitors, where the toxic form of the herbicide is sequestered in the vacuole or the apoplastic space (the area outside the cell membrane), keeping its concentration at the target site below lethal levels. adelaide.edu.au
Cross-Resistance Patterns Involving this compound
Cross-resistance occurs when a weed population develops resistance to a herbicide it has never been exposed to, due to a resistance mechanism selected by another herbicide that acts on the same target site or is degraded by the same metabolic pathway. tandfonline.com
Resistance Dynamics with Other ACCase Inhibitors
This compound belongs to the cyclohexanedione (CHD, or "dim") chemical family, which, along with the aryloxyphenoxypropionate (APP, or "fop") and phenylpyrazoline (PPZ, or "den") families, inhibits the ACCase enzyme. nih.govsabakem.com Resistance to one ACCase inhibitor frequently results in cross-resistance to others, but the pattern is highly dependent on the specific mutation in the ACCase gene. hracglobal.com
Specific Mutations, Specific Patterns: Different single nucleotide polymorphisms (SNPs) in the gene encoding ACCase lead to amino acid substitutions that confer unique cross-resistance profiles. For example, the Asp-2078-Gly mutation confers broad cross-resistance to "fops," "dims" (like this compound and sethoxydim), and "dens" (like pinoxaden). uwa.edu.aucambridge.org In contrast, mutations like Ile-1781-Leu or Ile-2041-Asn often confer resistance to "fops" and "dens" but may not provide significant resistance to all "dims". uwa.edu.aucambridge.org
Variable Resistance Levels: A study on Phalaris minor with both Ile-1781-Leu and Asp-2078-Gly mutations found a high resistance factor (RF) of 23.4 to pinoxaden, a moderate RF of 14.8 to fenoxaprop, and a lower RF of 5.24 to this compound. nih.gov This demonstrates that a single resistant biotype can have widely different levels of resistance to herbicides within the same class.
Lack of Automatic Cross-Resistance: Cross-resistance is not always a given. A notable study identified a biotype of Lolium rigidum that was highly resistant to the "fop" herbicide diclofop-methyl but remained completely susceptible to this compound. tandfonline.com This highlights the complexity of enzyme-inhibitor interactions and shows that specific mutations can confer resistance to one chemical family without affecting another, even with the same mode of action.
Table 1: Examples of Cross-Resistance Patterns in Weeds with Target-Site Resistance to ACCase Inhibitors This table provides illustrative examples from research; resistance levels can vary between populations.
| Weed Species | ACCase Mutation | Resistance to this compound ("Dim") | Cross-Resistance to other ACCase Inhibitors | Reference |
|---|---|---|---|---|
| Lolium rigidum | Asp-2078-Gly | Resistant | Resistant to "fops" (clodinafop, diclofop), other "dims" (sethoxydim), and "dens" (pinoxaden). | uwa.edu.au |
| Alopecurus japonicus | Ile-1781-Leu | Susceptible/Slightly Resistant | Resistant to "fops" (haloxyfop, clodinafop) and "dens" (pinoxaden). | cambridge.org |
| Phalaris minor | Ile-1781-Leu & Asp-2078-Gly | Resistant (RF = 5.24) | Resistant to "fops" (fenoxaprop, diclofop) and "dens" (pinoxaden). | nih.gov |
| Lolium rigidum | Unknown (at time of study) | Susceptible | Resistant to "fop" (diclofop-methyl). | tandfonline.com |
Multiple Resistance Development Across Different Herbicide Classes
Multiple resistance is a more challenging phenomenon where a weed population is resistant to herbicides from two or more different modes of action (e.g., ACCase inhibitors and ALS inhibitors). weedscience.org This can result from a single, broad-acting NTSR mechanism (like enhanced metabolism) or the accumulation of multiple, distinct resistance mechanisms (e.g., a target-site mutation for one class and enhanced metabolism for another) within the same plant. montana.edumdpi.com
Several weed biotypes have been identified with multiple resistance that includes this compound:
Lolium multiflorum (Italian Ryegrass): A population in China was found to be resistant to three different herbicide modes of action. It exhibited a 101.34-fold resistance to this compound (ACCase inhibitor), high levels of resistance to multiple ALS inhibitors, and resistance to a PSII inhibitor. mdpi.com
Lolium rigidum (Rigid Ryegrass): This species is notorious for developing multiple resistance. One Australian population (VLR69) became resistant to nine different herbicide classes after years of sequential exposure. It was cross-resistant to this compound (>9.5-fold) as part of its resistance to ACCase inhibitors, and also showed resistance to ureas, sulfonylureas, imidazolinones, and others. cambridge.org South African biotypes are also known with multiple resistance to ACCase inhibitors (including this compound) and ALS inhibitors. weedscience.org
Avena fatua (Wild Oat): In the United States, MHR populations have been identified that are resistant to all selective herbicide families available for their control, spanning five modes of action, including ACCase inhibitors like this compound and fenoxaprop-P-ethyl. montana.edu
Table 2: Examples of Weed Populations with Multiple Resistance Involving this compound
| Weed Species | Resistant to this compound (Group 1/A) | Resistant to Other Herbicide Classes (Mode of Action) | Reference |
|---|---|---|---|
| Lolium multiflorum | Yes (RF = 101.34) | ALS Inhibitors (Group 2/B), PSII Inhibitors (Group 5/C1) | mdpi.com |
| Lolium rigidum | Yes (RF > 9.5) | ALS Inhibitors (Group 2/B), Photosynthesis Inhibitors (Group 7/C2), and others | cambridge.org |
| Avena fatua | Yes | ALS Inhibitors (Group 2/B), Growth Inhibitors (Group 8/N), PS I Inhibitors (Group 22/D), VLCFA Inhibitors (Group 15/K3) | montana.edu |
Genetic Basis and Population Dynamics of this compound Resistance
The evolution of herbicide resistance in a weed population is a classic example of natural selection, driven by the intense pressure of repeated herbicide applications. grdc.com.au The genetic basis and the subsequent population dynamics are key to understanding this process.
Genetic Basis: The inherited ability to survive this compound application stems from specific genetic traits that are either present at a very low frequency in the natural population or arise via spontaneous mutation. sabakem.comresearchgate.net
Target-Site Resistance (TSR): This is often conferred by a single major gene. researchgate.net For this compound, this involves point mutations in the nuclear gene encoding the plastid-localised ACCase enzyme. Specific amino acid substitutions, such as an aspartic acid to glycine (B1666218) change at position 2078 (Asp-2078-Gly) or an isoleucine to leucine (B10760876) change at position 1781 (Ile-1781-Leu), can alter the herbicide's binding site, making the enzyme less sensitive to inhibition by this compound and other ACCase herbicides. rsb.org.ukuwa.edu.au
Non-Target-Site Resistance (NTSR): This form of resistance, particularly when based on enhanced metabolism, is often more complex and can be polygenic, meaning it is controlled by multiple genes. researchgate.net The gradual accumulation of several minor genes, each contributing a small amount to the detoxification of the herbicide (e.g., various P450 and GST genes), can lead to a high level of resistance over time. montana.eduresearchgate.net
Population Dynamics: The spread and dominance of these resistance genes within a weed population are governed by several factors:
Selection Pressure: Each application of an ACCase inhibitor like this compound kills susceptible individuals, while those with a resistance gene survive, reproduce, and pass the trait to their offspring. grdc.com.au Repeated use of herbicides with the same mode of action imposes strong selection pressure, rapidly increasing the frequency of the resistant allele in the population. titanag.com.auapparentag.com.au
Initial Gene Frequency: The rate of resistance evolution depends on the initial frequency of resistance alleles in the weed population before the first herbicide application. researchgate.net
Gene Flow: In cross-pollinated species like Lolium rigidum, resistance can spread rapidly across a landscape. Pollen carrying resistance alleles can fertilize susceptible plants in neighboring fields, and the movement of resistant seeds via machinery, wind, or water can establish new resistant patches. researchgate.net
Weed Biology: The life cycle, mating system (self- vs. cross-pollinated), and seed production capacity of the weed species all influence how quickly a resistance problem becomes apparent in the field. researchgate.net Outcrossing species with high seed output are particularly prone to rapid resistance evolution.
Inheritance Patterns of Resistance Traits
The heritability of this compound resistance is a key determinant in how quickly resistance evolves and spreads within a weed population. tandfonline.com In most documented cases, resistance to ACCase inhibitors is a nuclear trait, meaning it is encoded by genes in the cell nucleus and can be transferred through both pollen and seed. tandfonline.comresearchgate.net This contrasts with some other herbicide resistance mechanisms, such as resistance to certain photosystem II inhibitors, which can be cytoplasmically inherited. researchgate.net
Research into the genetic basis of resistance to ACCase inhibitors has revealed varied and complex inheritance patterns.
Single-Gene Inheritance: In many instances, resistance to ACCase inhibitors in grass weeds like Lolium rigidum (rigid ryegrass) is controlled by a single major gene. researchgate.net This pattern often exhibits incomplete dominance, where heterozygous individuals (carrying one resistant and one susceptible allele) show an intermediate level of resistance, falling between that of fully resistant and fully susceptible plants. researchgate.netcambridge.org For example, studies on glyphosate resistance in Lolium rigidum, which shares inheritance patterns with some ACCase inhibitors, found that the trait is inherited as a single nuclear gene with incomplete dominance. researchgate.net
Multiple-Gene Inheritance: The genetic control of resistance is not always straightforward. In some populations, particularly those with metabolism-based NTSR, resistance can be a quantitative trait controlled by multiple genes. cambridge.org A study on a multiple-resistant population of Lolium rigidum examined the inheritance of cross-resistance to four herbicides, including this compound. cambridge.org While resistance to simazine (B1681756) and chlorotoluron (B1668836) fit a single-gene model, the response to this compound was more complex, suggesting the involvement of more than one gene. cambridge.org The study concluded that at least three distinct genes were responsible for the observed metabolism-based cross-resistance in that specific ryegrass population. cambridge.org
The specific mutation and the weed species influence the inheritance pattern and the resulting cross-resistance profile. tandfonline.commdpi.com For instance, certain ACCase gene mutations confer high-level resistance to aryloxyphenoxypropionate ('fop') herbicides but not to cyclohexanedione ('dim') herbicides like this compound, and vice-versa.
| Weed Species | Herbicide Class | Inheritance Pattern | Key Findings | Source |
|---|---|---|---|---|
| Lolium rigidum (Rigid Ryegrass) | ACCase Inhibitors (general) | Single major dominant or semi-dominant nuclear gene | Resistance to ACCase inhibitors is often controlled by a single nuclear gene. | researchgate.net |
| Lolium rigidum (Rigid Ryegrass) | This compound (metabolism-based cross-resistance) | Multiple genes (polygenic) | F1 hybrids showed intermediate response. Segregation for this compound did not fit a single-gene model, indicating multiple genes are involved. | cambridge.org |
| Avena spp. (Wild Oats) | This compound (cross-resistance) | Not specified, but linked to enhanced metabolism (NTSR) | Cross-resistance to this compound in some populations was due to enhanced metabolism, not an altered target site. |
Gene Flow and Dissemination of Resistance Alleles
Gene flow, the transfer of genetic material from one population to another, is a primary mechanism for the spread of herbicide resistance alleles. unl.edu For nuclear-encoded traits like this compound resistance, dissemination occurs through the movement of both seeds and pollen from resistant plants. tandfonline.comunl.edu
Pollen-Mediated Gene Flow: In cross-pollinating weed species such as Lolium rigidum, pollen can travel significant distances, facilitating the rapid spread of resistance alleles to previously susceptible populations. tandfonline.comnih.gov This process can introduce resistance into new areas and also lead to "gene stacking," where individual plants accumulate multiple resistance genes, resulting in biotypes with resistance to several herbicides. unl.eduadelaide.edu.au The dynamics of gene exchange via pollen are a critical factor in determining the pattern of cross-resistance within a weed population. tandfonline.com Studies on various weed species have confirmed that pollen-mediated gene flow is a significant contributor to the landscape-level spread of resistance. elifesciences.orgnih.gov
Seed-Mediated Gene Flow: The movement of seeds from resistant plants is another effective dispersal mechanism. Contaminated farm machinery, hay, livestock, and commercial crop seed can transport resistant seeds over long distances, establishing new resistant patches. croplife.org.auprairiecropprotection.ca Once a resistant population is established, local seed dispersal ensures its persistence and expansion within a field.
The combination of repeated herbicide use and gene flow accelerates the evolution of resistance. uq.edu.auweedscience.org Research in North African wheat regions on Lolium rigidum highlighted the importance of local management practices to detect and mitigate gene flow from fields where resistance to ACCase inhibitors like this compound has already evolved. researchgate.netnih.gov The widespread distribution of resistance mutations across vast agricultural landscapes underscores the efficiency of gene flow in disseminating these traits. elifesciences.orgnih.gov
| Mechanism | Description | Impact on Resistance Spread | Key Findings from Research | Source |
|---|---|---|---|---|
| Pollen-Mediated Gene Flow | Transfer of resistance alleles via pollen from resistant to susceptible plants. | Rapidly spreads resistance over distances, especially in cross-pollinating species. Can lead to the stacking of multiple resistance genes. | The likelihood and dynamics of gene exchange by pollen determine the pattern of cross-resistance in weeds like Lolium rigidum. | tandfonline.comunl.edu |
| Seed-Mediated Gene Flow | Dispersal of seeds from resistant plants to new locations. | Establishes new resistant populations over short and long distances. Contaminated machinery and feed are major vectors. | Mitigating gene flow from established resistant ryegrass populations is crucial for local resistance management. | researchgate.netnih.gov |
| Parallel Evolution | Independent evolution of the same resistance mutations in different populations. | Complicates management as resistance can arise locally, not just through introduction. | Genomic studies show that common resistance variants have originated repeatedly and gene flow has shaped their distribution. | elifesciences.orgnih.gov |
Environmental Fate and Degradation of Tralkoxydim
Degradation Pathways in Terrestrial Systems
In the terrestrial environment, tralkoxydim's fate is primarily governed by microbial degradation, with its persistence being relatively low in soil. apparentag.com.au
Aerobic Soil Degradation of this compound
Under aerobic conditions, this compound degrades rapidly. epa.gov The half-life of this compound in soil under aerobic conditions has been observed to be between 2 and 13 days. apparentag.com.au In a study of three different Chinese soils, the aerobic degradation half-lives were 5.1, 7.7, and 7.9 days in Jiangxi red soil, Taihu paddy soil, and Northeast China black soil, respectively. nih.gov Field dissipation studies in various locations have reported half-lives ranging from less than one day to 35 days. epa.govnih.gov
Table 1: Aerobic Soil Degradation Half-Life of this compound in Different Soil Types
| Soil Type | Aerobic Half-Life (Days) |
|---|---|
| Jiangxi red soil | 5.1 |
| Taihu paddy soil | 7.7 |
| Northeast China black soil | 7.9 |
| United Kingdom soils | Rapid degradation |
| Illinois, Montana, Washington, and Canada (field studies) | <1 to 35 |
Data sourced from multiple studies to illustrate the range of degradation times under aerobic conditions. epa.govnih.gov
Anaerobic Soil Degradation of this compound
Under anaerobic conditions, the degradation of this compound is slower. In flooded soils, a half-life of 25 days has been reported. nih.gov A study on Chinese soils found that under anaerobic and flooding conditions, the half-life values were 6.2, 15.1, and 19.8 days for Jiangxi red soil, Taihu paddy soil, and Northeast China black soil, respectively. nih.gov For anaerobic aquatic metabolism, this compound half-lives were observed to range from 47 to 115 days. epa.gov
Table 2: Anaerobic Soil Degradation Half-Life of this compound
| Soil Type | Anaerobic Half-Life (Days) |
|---|---|
| Jiangxi red soil | 6.2 |
| Taihu paddy soil | 15.1 |
| Northeast China black soil | 19.8 |
| Flooded soil (general) | 25 |
| Aquatic environment | 47 to 115 |
This table presents a comparison of anaerobic degradation half-lives across different soil and aquatic conditions. epa.govnih.govnih.gov
Identification and Characterization of Soil Metabolites and Degradates
The degradation of this compound in soil leads to the formation of several metabolites. The major degradates identified in aerobic soil metabolism are this compound acid (referred to as Compound 8 in some literature) and another metabolite identified as Compound 17. epa.govregulations.gov In one study, this compound acid reached a maximum concentration of 12.5% between 7 and 15 days after treatment and then declined to non-detectable levels by 30 to 65 days. epa.gov Compound 17 increased to a maximum of 17.2% by 3 to 15 days and then decreased. epa.gov Other degradates, such as Compounds 3 and 6, have also been identified as products of aerobic soil metabolism. regulations.gov
Fate and Transformation in Aquatic Environments
In aquatic systems, the primary degradation pathway for this compound is hydrolysis, which is significantly influenced by the pH of the water.
Hydrolysis Kinetics and pH Dependence of this compound Degradation
The hydrolysis of this compound is highly dependent on pH. epa.gov The rate of degradation is faster in acidic conditions and significantly slower in neutral to alkaline conditions. epa.govnih.gov The calculated half-life for hydrolysis is 6.3 days at a pH of 5. epa.gov At a neutral pH of 7, the half-life increases to 114 days. epa.govnih.gov In alkaline conditions, at a pH of 9, the hydrolysis half-life is substantially longer, at 1,594 days. epa.gov Photodegradation also plays a role in aquatic environments, with a calculated half-life of 19.3 days in water. epa.gov
Table 3: pH Dependence of this compound Hydrolysis Half-Life
| pH | Hydrolysis Half-Life (Days) |
|---|---|
| 5 | 6.3 |
| 7 | 114 |
| 9 | 1594 |
This table clearly demonstrates the significant impact of pH on the rate of this compound hydrolysis. epa.govnih.gov
Photodegradation Processes in Water
The breakdown of this compound in aquatic environments via sunlight, a process known as photodegradation, is a critical factor in its environmental persistence. Research indicates that this compound is not persistent to photodegradation in water, with a calculated half-life of 19.3 days. epa.gov The rate of this degradation is influenced by the characteristics of the water.
Studies have demonstrated that the photodegradation of this compound is rapid, though it occurs at different speeds depending on the water's composition. nih.gov In ultrapure water, the degradation is swift, with a half-life of 1.1 hours. nih.govnovanet.ca The process is slower in natural waters; for instance, in river water, the half-life extends to 5.1 hours. nih.govnovanet.ca This deceleration in natural aquatic environments is partly attributed to the presence of substances like humic acids. nih.govnovanet.ca
The pH of the water also significantly impacts this compound's stability through hydrolysis, a related chemical breakdown process in water. The hydrolysis half-life is 6.3 days at a pH of 5, increasing to 114 days at a neutral pH of 7, and further extending to 1,594 days at a pH of 9. epa.govnih.gov This indicates that hydrolysis is a more significant degradation pathway in acidic waters. nih.gov
Table 1: Photodegradation and Hydrolysis Half-life of this compound in Water
| Condition | Half-life | Source |
|---|---|---|
| Photodegradation (General) | 19.3 days | epa.gov |
| Photodegradation (Ultrapure Water) | 1.1 hours | nih.govnovanet.ca |
| Photodegradation (River Water) | 5.1 hours | nih.govnovanet.ca |
| Hydrolysis (pH 5) | 6.3 days | epa.govnih.gov |
| Hydrolysis (pH 7) | 114 days | epa.govnih.gov |
| Hydrolysis (pH 9) | 1,594 days | epa.gov |
Identification and Analysis of Aquatic Transformation Products
As this compound degrades in water, it forms several new compounds known as transformation products. publications.gc.ca The identification of these products is crucial for a complete understanding of the herbicide's environmental impact. Advanced analytical techniques, particularly High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS/MS), have been instrumental in identifying these degradates in aquatic media. nih.govnovanet.ca
Key transformation pathways and the resulting products identified through research include:
Photoisomerization : A rearrangement of the molecule's structure. nih.govnovanet.ca
Photolysis of the N-O bond : The breaking of the bond between nitrogen and oxygen in the oxime group, leading to the formation of This compound imine , which has been identified as the major degradation product. nih.govnovanet.ca
Cyclization : A process that results in the formation of This compound oxazole (B20620) . nih.govnovanet.ca
Table 2: Identified Aquatic Transformation Products of this compound
| Transformation Product | Formation Process | Significance | Source |
|---|---|---|---|
| This compound imine | Photolysis of N-O bond | Major degradation product | nih.govnovanet.ca |
| This compound oxazole | Cyclization | Identified photodegradation product | nih.govnovanet.ca |
| Photoisomer | Photoisomerization | Identified photodegradation product | nih.govnovanet.ca |
| This compound acid (Compound 8) | Metabolism | Major degradate in soil and aquatic systems | epa.govregulations.gov |
| Compound 17 | Metabolism | Major degradate in soil and aquatic systems | epa.govregulations.gov |
Adsorption, Desorption, and Mobility in Environmental Compartments
Soil Adsorption Characteristics of this compound and Its Metabolites
The extent to which this compound binds to soil is a key determinant of its potential to move into water sources. Soil adsorption/desorption data indicate that this compound and its degradates are highly mobile in many soil types. epa.gov
Laboratory studies on various Chinese soils have shown that the adsorption of this compound follows the Freundlich isotherm model. nih.gov The adsorption coefficient (Kd), which indicates the strength of binding, varies significantly with soil type. For instance, the Kd was 8.60 in Jiangxi red soil, 1.00 in Taihu paddy soil, and 1.57 in Northeast China black soil. nih.gov A primary factor influencing this adsorption is soil pH; under alkaline conditions, this compound's adsorption decreases, which could increase its mobility. nih.gov The adsorption mechanism is believed to be physical, as the adsorption free energy change was less than 40 kJ mol-1 in all tested soils. nih.gov
Table 3: Adsorption Coefficients (Kd) of this compound in Different Soil Types
| Soil Type | Adsorption Coefficient (Kd) | Source |
|---|---|---|
| Jiangxi red soil | 8.60 | nih.gov |
| Taihu paddy soil | 1.00 | nih.gov |
| Northeast China black soil | 1.57 | nih.gov |
Leaching Potential and Groundwater Contamination Research
Despite the potential for mobility in soil, multiple assessments conclude that this compound is not expected to pose a risk to groundwater. publications.gc.ca Soil column leaching experiments show that the mobility of this compound through soil is limited. publications.gc.ca In field conditions, the compound dissipates quickly, with no residues typically detected below a soil depth of 10 cm beyond 30 days after application. publications.gc.ca
Runoff and Spray Drift Dynamics in this compound Dispersion
The most significant routes for the dispersion of this compound into the wider environment are surface runoff and spray drift. publications.gc.caregulations.gov Water running off the surface of treated soil can carry residues into nearby bodies of water like ponds and rivers. publications.gc.ca To mitigate runoff, it is advised to avoid applying the herbicide to areas with moderate to steep slopes, compacted soil, or high clay content. nufarm.com Establishing a vegetative strip between the treated area and a water body can also reduce runoff contamination. nufarm.com
Spray drift during application poses a risk, particularly to sensitive non-target terrestrial plants. publications.gc.ca Incident reports have confirmed that this compound use can cause damage to these plants. regulations.gov Consequently, risk reduction measures are required, such as the implementation of buffer zones and the inclusion of precautionary statements on product labels. publications.gc.ca Avoiding application during windy conditions or temperature inversions is critical to minimize drift. epa.gov
Ecological Impact and Environmental Considerations of Tralkoxydim
Effects on Non-Target Terrestrial Flora
The primary environmental risk associated with tralkoxydim is its potential to affect non-target terrestrial plants through spray drift. epa.govpublications.gc.ca
Impact on Sensitive Plant Species and Vegetative Vigor
Studies have identified certain plant species that are particularly sensitive to this compound. Among dicotyledonous plants, tomato is considered the most sensitive. For monocotyledonous plants, ryegrass and corn have shown high sensitivity in vegetative vigor tests. epa.gov Research has also demonstrated that this compound can be highly toxic to wall barley, leading to growth cessation and plant death. cambridge.org Conversely, crops like barley and wheat exhibit greater tolerance, with the ability to recover from initial exposure. cambridge.org
The impact on vegetative vigor is a key consideration. For instance, the EC25 (the concentration causing a 25% effect) for dry weight in corn was determined to be 0.002 lb ai/acre. epa.gov This indicates that even low concentrations of drift can potentially harm sensitive non-target species. However, for other plants like soybean and rape, the EC25 for all endpoints was greater than 0.31 lb ai/acre, suggesting lower sensitivity. epa.gov
Implications for Biodiversity in Agroecosystems
Maintaining biodiversity is crucial for the health and resilience of agroecosystems, as it supports essential ecological services such as nutrient cycling and pest regulation. agroeco.orgresearchgate.net The loss of plant diversity can negatively impact the organisms that depend on those plants for food and habitat, thereby affecting the entire ecosystem. agroeco.org To mitigate these risks, measures such as buffer zones and careful application practices are recommended to protect non-target terrestrial habitats. publications.gc.ca
Effects on Non-Target Aquatic Biota
While the primary risk of this compound is to terrestrial plants, its potential impact on aquatic environments through runoff and spray drift is also a consideration. regulations.gov However, reports suggest that this compound is not expected to pose a significant risk to most aquatic organisms, including fish, amphibians, and invertebrates, under normal use conditions. regulations.govpublications.gc.ca
Impact on Aquatic Vascular Plants (e.g., Duckweed)
Duckweed (Lemna gibba) is recognized as the most sensitive aquatic vascular plant species to this compound. epa.gov The 50% effective concentration (EC50) for Lemna gibba has been established at 2.6 ppm ai. epa.gov Duckweed species are important components of aquatic ecosystems, serving as a food source and providing habitat. e3s-conferences.org Their growth and reproduction can be influenced by various environmental factors, including the presence of chemicals. e3s-conferences.orgresearchgate.netcipav.org.co
Impact on Aquatic Non-Vascular Plants (e.g., Algae)
Among aquatic non-vascular plants, green algae are considered the most sensitive to this compound. epa.gov For the green algae species Kirchneria subcapitata (formerly Selenastrum capricornutum), the EC50 value is 7.7 ppm ai. epa.gov Other algal species have shown varying degrees of sensitivity. For instance, the marine diatom Skeletonema costatum has an EC50 of 39 ppm ai, while the freshwater diatom Navicula pelliculosa has an EC50 of 52 ppm ai. epa.gov The blue-green alga, Anabaena flos-aquae, is significantly less sensitive, with an EC50 greater than 175 ppm. epa.gov Algae are foundational to aquatic food webs, and any significant impact on their populations could have cascading effects throughout the ecosystem. core.ac.uk
Effects on Aquatic Invertebrate Communities
This compound is considered to be practically non-toxic to freshwater invertebrates. epa.gov The 48-hour EC50 for Daphnia is greater than 175 mg/L, indicating low toxicity. apparentag.com.au Chronic risk assessments for aquatic invertebrates have also been below the level of concern. regulations.gov While one chronic study on freshwater invertebrates is available, a lack of data for saltwater invertebrates introduces some uncertainty. regulations.gov However, based on available information, the risk to aquatic invertebrate communities from this compound use is considered low. regulations.govpublications.gc.ca
Interactive Data Tables
Toxicity of this compound to Non-Target Terrestrial Plants
| Plant Species | Endpoint | Value (lb ai/acre) |
| Corn (Monocot) | EC25 (dry weight) | 0.002 |
| Soybean (Dicot) | EC25 | > 0.31 |
| Rape (Dicot) | EC25 | > 0.31 |
| Teaweed (Dicot) | EC25 | > 0.31 |
Source: EPA, 1998 epa.gov
Toxicity of this compound to Non-Target Aquatic Organisms
| Organism | Species | Endpoint | Value |
| Aquatic Vascular Plant | Lemna gibba (Duckweed) | EC50 | 2.6 ppm ai |
| Aquatic Non-Vascular Plant | Kirchneria subcapitata (Green algae) | EC50 | 7.7 ppm ai |
| Aquatic Non-Vascular Plant | Skeletonema costatum (Marine diatom) | EC50 | 39 ppm ai |
| Aquatic Non-Vascular Plant | Navicula pelliculosa (Freshwater diatom) | EC50 | 52 ppm ai |
| Aquatic Non-Vascular Plant | Anabaena flos-aquae (Blue-green algae) | EC50 | > 175 ppm |
| Aquatic Invertebrate | Daphnia | EC50 (48-hour) | > 175 mg/L |
Source: EPA, 1998; Apparent, 2021 epa.govapparentag.com.au
Effects on Fish Populations (excluding specific toxicity values)
This compound is considered to have a moderate level of toxicity for fish. apparentag.com.auherbiguide.com.au Regulatory assessments indicate that the chronic risks to fish from the use of this compound are below established levels of concern. regulations.gov While direct data on the chronic toxicity to saltwater fish is limited, daphnids have been used as a surrogate, and the chronic level of concern was not exceeded. regulations.gov Similarly, acute risk to fish is not anticipated. epa.gov
Interactions with Soil Microbial Communities and Biogeochemical Cycles
The application of herbicides can influence soil microbial communities, which are integral to soil health and biogeochemical cycling. Research has indicated that post-emergence herbicides, including this compound, can lead to a decrease in the total population of soil microorganisms. scielo.br Some studies have shown that repeated applications of herbicide mixtures containing this compound had no significant effects on microbial biomass carbon or diversity in the initial years of a crop rotation. However, minor negative effects on these parameters were observed in some soils in the fourth year. soilwealth.com.au
Potential for Biotransformation and Bioaccumulation in Environmental Systems (excluding food chain safety)
This compound undergoes transformation in the environment through processes like hydrolysis and photolysis. epa.govnih.gov Hydrolysis of this compound is dependent on pH, with degradation being faster in acidic conditions. epa.govnih.gov On soil surfaces, it undergoes rapid photolysis. epa.govnih.gov In aerobic soil conditions, this compound degrades rapidly, with major degradates identified as this compound acid and another compound referred to as Compound 17. epa.gov In anaerobic aquatic environments, the degradation half-life is more variable. epa.gov The photodegradation of this compound in water leads to the formation of several degradation products, including this compound imine and this compound oxazole (B20620). nih.gov
The potential for a chemical to accumulate in organisms is a key environmental consideration. pops.int this compound has a high potential for bioconcentration in aquatic organisms based on its estimated bioconcentration factor (BCF). nih.gov However, studies have shown that the bioaccumulation of this compound residues in bluegill sunfish was relatively low. epa.gov
Here is an interactive data table summarizing the environmental fate of this compound:
| Process | Medium | Half-life/Rate | Degradates |
| Hydrolysis | Water (pH 5) | 6.3 days epa.govnih.gov | - |
| Hydrolysis | Water (pH 7) | 114 days epa.govnih.gov | - |
| Hydrolysis | Water (pH 9) | 1,594 days epa.govnih.gov | - |
| Photolysis | Water | 19.3 days epa.gov | This compound imine, this compound oxazole nih.gov |
| Photolysis | Soil Surface | 2.4 days epa.govnih.gov | - |
| Aerobic Metabolism | Soil | Rapid, <1 to 35 days epa.govnih.gov | This compound acid, Compound 17 epa.gov |
| Anaerobic Metabolism | Aquatic | 47 to 115 days epa.gov | - |
Phytoremediation Research and this compound
Phytoremediation is a technology that utilizes plants to clean up contaminated environments. awsjournal.orgepa.govnih.gov This approach can be used for various contaminants, including pesticides. awsjournal.orgecoevorxiv.org The process involves plants taking up, storing, and sometimes metabolically transforming contaminants into less toxic substances. awsjournal.org Different techniques within phytoremediation include phytoextraction, where plants absorb and store contaminants in their above-ground tissues, and phytostabilization, where plants are used to limit the spread of contaminants in the soil. ecoevorxiv.orgmdpi.com
While the provided search results offer a general overview of phytoremediation for herbicides and other contaminants, specific research detailing the use of phytoremediation for this compound is not available in the provided context. The general principles of phytoremediation suggest it could be a potential strategy for addressing this compound contamination, but dedicated studies would be needed to determine its effectiveness.
Analytical Methodologies for Tralkoxydim and Its Metabolites
Extraction Techniques for Environmental Matrices
The initial and critical step in the analysis of tralkoxydim is its extraction from the sample matrix, which can vary from water to complex solids like soil and plant tissues. The choice of extraction method is dictated by the matrix type and the physicochemical properties of the compound.
Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of this compound from environmental water samples. epa.govmst.dk This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte.
A common procedure for analyzing this compound in water involves using an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge. epa.govepa.gov The water sample, typically 500 ml, is first acidified with glacial acetic acid before being loaded onto the conditioned cartridge. epa.gov this compound is retained on the sorbent while the water is passed through. epa.govepa.gov After loading, the cartridge is washed with ultra-pure water and dried under high vacuum. epa.gov The retained this compound is then eluted from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297). epa.govepa.gov The eluate is evaporated to dryness and the residue is reconstituted in a solvent mixture, like acetonitrile (B52724) and ultra-pure water, for subsequent analysis. epa.gov This method has been validated with a limit of quantification (LOQ) of 0.05 µg/L in various water types, including drinking, ground, river, and sea water. epa.govepa.gov It is important to note that matrix effects, such as enhancement or suppression of the analytical signal, have been observed in different water types, which may require the use of matrix-matched standards for accurate quantification. epa.govepa.gov
Magnetic solid-phase extraction (MSPE) using C18-functionalized magnetic nanoparticles has also been explored as an alternative for extracting pesticides from aqueous samples, offering a rapid and efficient extraction process. mdpi.com
Table 1: Example of SPE Conditions for this compound in Water
| Parameter | Condition | Reference |
|---|---|---|
| SPE Cartridge | Oasis HLB (200 mg, 6 ml) | epa.govepa.gov |
| Sample Volume | 500 ml | epa.gov |
| Sample Pre-treatment | Acidification with glacial acetic acid | epa.gov |
| Conditioning Solvent | Methanol (2 ml) | epa.gov |
| Loading Flow Rate | ~5 ml/min | epa.gov |
| Wash Solvent | Ultra-pure water (2 x 2 ml) | epa.gov |
| Elution Solvent | Ethyl acetate (2 ml) | epa.govepa.gov |
| Final Reconstitution | Acetonitrile and ultra-pure water | epa.gov |
| Limit of Quantification (LOQ) | 0.05 µg/L | epa.govepa.gov |
For solid matrices like soil and plant tissues, solvent extraction is the primary method used to isolate this compound. epa.govusda.gov The choice of solvent and extraction technique is critical to achieving high recovery rates.
In soil analysis, a common method involves extracting the sample by shaking it with acetonitrile. epa.gov An internal standard is often added to the sample before extraction to correct for any procedural losses. epa.gov The extract is then evaporated to dryness, and the residue undergoes a clean-up step using a combination of solid-phase extraction cartridges, such as diol and aminopropyl (NH2) columns, to remove interfering co-extractives. epa.gov The purified eluate is again evaporated and reconstituted in a suitable solvent for analysis. epa.gov This method has achieved a limit of quantification (LOQ) of 0.005 mg/kg in various soil types. epa.gov It is noted that this compound can be unstable under certain conditions, and care must be taken during the evaporation steps to prevent degradation. epa.gov
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is another powerful technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions from solid samples, consuming less solvent than traditional methods. usda.govnih.gov This technique has been shown to have comparable performance to other extraction methods for pesticides in complex matrices. nih.gov For plant tissues, methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach are often employed for the extraction of multiple pesticide residues, including this compound. hpst.cz
For the analysis of this compound's major soil metabolites, a method utilizing extraction with sodium hydroxide (B78521) followed by a liquid-liquid partition clean-up with a solvent like diethyl ether after acidification has been developed. epa.gov
Solid-Phase Extraction (SPE) in Water Analysis
Chromatographic Separation Techniques
Following extraction and clean-up, chromatographic techniques are employed to separate this compound and its metabolites from any remaining matrix components before detection.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound. epa.govepa.govsielc.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.comisws.org.in
A typical HPLC setup for this compound analysis might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like acetic acid or phosphoric acid to improve peak shape and resolution. epa.govepa.govsielc.com The use of formic acid is recommended for mass spectrometry-compatible methods. sielc.com The detector wavelength is typically set around 255 nm when using UV detection. epa.gov The stability of this compound in solution is a key consideration, as it can undergo isomerization and degradation depending on the solvent and temperature. nyxxb.cn Studies have shown that acetonitrile is a suitable solvent for maintaining the stability of this compound in solution. nyxxb.cn
Table 2: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Hewlett Packard 1100 series or equivalent | epa.gov |
| Column | Example: Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile and water (often with acid modifier) | epa.govsielc.com |
| Detection | UV at 255 nm or Mass Spectrometry | epa.govepa.gov |
| Injection Volume | 75 µl | epa.gov |
| Retention Time | ~5 minutes (this compound) | epa.gov |
While HPLC is the primary method for this compound itself, Gas Chromatography (GC) can be applicable for the analysis of certain pesticide metabolites, particularly after a derivatization step to increase their volatility. hpst.cznih.gov For many modern pesticides and their metabolites, which can be polar, LC/MS is often preferred. hpst.cz However, GC coupled with mass spectrometry (GC-MS) remains a powerful tool for the analysis of a wide range of pesticides. mdpi.comnih.gov The analysis of pesticide metabolites by GC-MS may involve a derivatization step, such as methyl esterification, to make the compounds suitable for gas chromatographic analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometric Detection and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the definitive technique for the detection and quantification of this compound and its metabolites. epa.govepa.govlcms.cz It offers high selectivity and sensitivity, allowing for low detection limits.
In LC-MS analysis, this compound is typically detected as its protonated molecular ion [M+H]+ in positive ionization mode. nih.gov For quantification, single ion monitoring (SIM) of the protonated molecular ion (m/z 330) can be used. epa.govepa.gov For confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. epa.govnih.goveurl-pesticides.eu In MS/MS, the precursor ion (e.g., m/z 330.2) is fragmented, and a specific product ion (e.g., m/z 284.2 or m/z 138.1) is monitored for quantification, a technique known as selected reaction monitoring (SRM). epa.govacs.org This approach significantly reduces matrix interference and provides highly reliable results. epa.gov High-resolution mass spectrometry (HRMS), such as quadrupole-Orbitrap, is also used for screening and quantification of multiple pesticide residues, including this compound.
Table 3: Example of Mass Spectrometric Parameters for this compound
| Parameter | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Reference |
|---|---|---|---|---|
| LC-MS (SIM) | Positive | 330 | N/A | epa.govepa.gov |
| LC-MS/MS (SRM) | Positive | 330.2 | 284.2 | acs.org |
| LC-MS/MS (SRM) | Positive | 330.2 | 138.1 | epa.govacs.org |
| LC-MS/MS | Negative | 328 | 254 | eurl-pesticides.eu |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are the primary techniques for the analysis of this compound. researchgate.net These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations of this compound typically found in environmental samples. researchgate.netscholarena.com
In a typical LC-MS/MS setup, the sample extract is first injected into a liquid chromatograph. The components of the mixture, including this compound and its metabolites, are separated as they pass through a column. An Ultra Aqueous C18 column is often a suitable choice for these separations. researchgate.net Following separation, the compounds enter the mass spectrometer.
For this compound, the mass spectrometer is often operated in a positive ion mode. researchgate.net In the ion source, protonated molecular ions of this compound (m/z 330) are generated. epa.gov In single MS mode, the instrument can monitor for this specific mass-to-charge ratio (a technique called single ion monitoring or SIM) to quantify the parent compound. epa.gov
For more definitive identification and quantification, tandem mass spectrometry (MS/MS) is used. This involves selecting the parent ion (m/z 330), fragmenting it, and then monitoring for specific product ions. epa.gov A common and abundant product ion for this compound is m/z 138. epa.gov This process, known as selected reaction monitoring (SRM), significantly enhances the specificity of the analysis. researchgate.netepa.gov The use of multiple reaction monitoring (MRM) transitions further increases the reliability of identification. researchgate.net
The combination of retention time from the liquid chromatography and the specific parent and product ion masses from the mass spectrometry provides a high degree of confidence in the identification and quantification of this compound. researchgate.net
Quantitative Analysis and Limit of Quantification (LOQ)
Quantitative analysis of this compound is typically achieved by comparing the response of the analyte in a sample to that of a certified reference standard. epa.gov The area of the chromatographic peak corresponding to this compound is measured and used for calculation. epa.gov
The limit of quantification (LOQ) is a critical parameter in residue analysis. It is defined as the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. epa.gov For analytical methods to be considered validated, the mean recovery should generally be between 70% and 110%, with a coefficient of variation of ≤ 20%. epa.govepa.gov
The LOQ for this compound can vary depending on the sample matrix and the specific analytical method employed. For instance, an analytical method for determining this compound in environmental water samples has been validated with an LOQ of 0.05 µg/L. epa.govepa.gov In soil samples, a method using HPLC with UV detection has achieved an LOQ of 0.005 mg/kg. epa.gov Another method for soil, utilizing LC-MS/MS, reported an LOQ of 0.01 mg/kg for two of its major metabolites. epa.gov In more complex food matrices, multi-residue methods have been developed that can quantify this compound at levels below the established maximum residue limits (MRLs). lcms.cz For example, a study on various food matrices reported an LOQ of 0.03 µg/kg in certain instances. lcms.cz
The following table summarizes the LOQs for this compound in different matrices as reported in various studies.
| Matrix | Analytical Method | Limit of Quantification (LOQ) |
| Environmental Water | HPLC-MS (SIM) | 0.05 µg/L epa.govepa.gov |
| Soil | HPLC-UV | 0.005 mg/kg epa.gov |
| Soil (Metabolites) | HPLC-MS/MS | 0.01 mg/kg epa.gov |
| Food Matrices | LC-MS/MS | As low as 0.03 µg/kg lcms.cz |
| Rice and Wheat | LC-MS/MS | 0.006 mg/kg eurl-pesticides.eu |
| Olive Oil | GC-Orbitrap | 10 µg/kg (recovery was unsatisfactory at this level) researchgate.net |
Identification and Structural Elucidation of this compound Metabolites
In soil, the major metabolites identified are R173642 and R223068. epa.gov Analytical methods have been specifically developed to extract and quantify these metabolites, often involving extraction with sodium hydroxide followed by liquid-liquid partition and analysis by HPLC-MS/MS. epa.gov
Studies on the photodegradation of this compound in aquatic environments have identified several transformation products. Using high-performance liquid chromatography-time-of-flight mass spectrometry (HPLC-TOF-MS/MS), researchers have identified three main degradation products: a photoisomerization product, this compound imine (which results from the photolysis of the N-O bond of the oxime), and this compound oxazole (B20620) (formed through cyclization). novanet.canih.gov
In rat metabolism studies, unchanged this compound was not detected in the urine, but several metabolites were identified, including this compound acid and this compound acid oxazole. epa.gov Two additional metabolites, this compound alcohol and this compound diol, were also found. epa.gov
The structural elucidation of these metabolites is a complex process. It often involves advanced analytical techniques like high-resolution mass spectrometry (e.g., TOF-MS) and sometimes nuclear magnetic resonance (NMR) spectroscopy to confirm the exact chemical structure of the newly formed compounds. novanet.canih.govbiorxiv.org
Matrix Effects and Calibration Strategies in Environmental Analysis
When analyzing environmental samples, the sample matrix—the components of the sample other than the analyte of interest—can significantly interfere with the analysis. This is known as the matrix effect. It can either enhance or suppress the signal of the analyte, leading to inaccurate quantification if not properly addressed. epa.govresearchgate.net
For this compound analysis, matrix effects have been observed in various environmental samples. For instance, in water analysis, drinking water and seawater have been found to cause an enhancement of the signal (approximately 30%), while river and groundwater can cause signal suppression (approximately 75% and 40%, respectively). epa.govepa.gov In soil analysis, it has also been noted that different responses are obtained in the presence of the matrix, necessitating the preparation of standards in a soil matrix for accurate linearity determination. epa.gov
To compensate for these matrix effects, several calibration strategies are employed:
Matrix-Matched Calibration: This is a common approach where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. epa.govepa.goveurl-pesticides.eu This helps to ensure that the standards and the samples are affected by the matrix in the same way.
Standard Addition: In this method, known amounts of the standard are added to the sample itself. By analyzing the sample with and without the added standard, the matrix effect can be accounted for. eurl-pesticides.eu
Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. It is added to both the samples and the calibration standards. Any signal enhancement or suppression caused by the matrix will likely affect the internal standard and the analyte similarly, allowing for a more accurate calculation of the analyte's concentration. epa.goveurl-pesticides.eu
Procedural Standard Calibration: This method can help to compensate for losses during sample preparation and for matrix effects. researchgate.net
The choice of calibration strategy depends on the complexity of the matrix, the availability of a suitable blank matrix, and the desired level of accuracy. epa.govepa.gov
Development of Novel and High-Throughput Analytical Approaches
The need to screen a large number of samples for a wide range of pesticides, including this compound, has driven the development of novel and high-throughput analytical approaches. These methods aim to be faster, more efficient, and capable of detecting multiple residues simultaneously.
One of the most significant developments in this area is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. acs.orgscielo.br Originally developed for pesticide analysis in fruits and vegetables, the QuEChERS approach has been adapted for various other matrices, including soil and water. acs.orgscielo.br It simplifies the sample preparation process, making it faster and more cost-effective. acs.org
The coupling of QuEChERS with advanced analytical instrumentation like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has created powerful multi-residue analysis methods. scielo.br These systems allow for the rapid and robust quantification of hundreds of pesticides, including this compound, in a single run. lcms.czthermofisher.com
Furthermore, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap MS, is being increasingly used. scholarena.com These technologies provide very accurate mass measurements, which greatly improves the confidence in the identification of target compounds and allows for the screening of a virtually unlimited number of compounds. scholarena.com
Ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real Time (DART-MS), are also emerging as high-throughput screening tools. scholarena.com These methods require minimal to no sample preparation, allowing for the direct and rapid analysis of samples. scholarena.com
The development of comprehensive pesticide libraries, containing information on MRM transitions and retention times for hundreds of compounds, further accelerates method development and allows laboratories to quickly set up and expand their monitoring programs. shimadzu.com
These advancements are leading to more efficient and comprehensive monitoring of pesticide residues in the environment and food supply, contributing to a better understanding of their potential impacts. nih.gov
Future Research Directions in Tralkoxydim Science
Emerging Resistance Mechanisms and Their Molecular Characterization
The evolution of herbicide resistance in weed populations is a significant challenge to sustainable agriculture. While target-site resistance to ACCase inhibitors like tralkoxydim is known, future research will increasingly focus on non-target-site resistance (NTSR), which can confer resistance to multiple herbicide classes with different modes of action. acs.orgnih.gov
A key area of investigation is the role of cytochrome P450 monooxygenases in enhanced herbicide metabolism. acs.org Studies have shown that some weed biotypes can detoxify this compound more rapidly, and this ability can be diminished by inhibitors of these enzymes. acs.org Future molecular characterization will aim to identify the specific P450 genes and the mutations within them that are responsible for this enhanced metabolism. This knowledge is fundamental to developing diagnostic tools for early detection of resistance in the field.
Furthermore, research will likely explore the genetic basis of cross-resistance patterns. For instance, some populations of Avena spp. have demonstrated partial resistance to both aryloxyphenoxypropionate (APP) and cyclohexanedione (CHD) herbicides like this compound, likely due to enhanced metabolism rather than an insensitive ACCase enzyme. rothamsted.ac.ukhracglobal.com Understanding the molecular underpinnings of these specific cross-resistance profiles is critical for designing effective herbicide rotation programs. rothamsted.ac.uk Advanced molecular techniques will be employed to pinpoint the mutations at various codon positions of the ACCase gene (e.g., 1781, 1999, 2027, 2041, 2078, 2088, and 2096) that confer varying levels of resistance to different ACCase-inhibiting herbicides. researchgate.net
Advanced Studies on Environmental Metabolite Pathways and Persistence
While this compound itself is not expected to be persistent in the environment due to rapid microbial-mediated metabolism, its degradation products warrant further investigation. regulations.gov Future research will focus on elucidating the complete environmental fate of this compound's metabolites.
Key areas for advanced study include:
Identification and Characterization of Metabolites: In rats and hamsters, metabolites such as this compound acid, this compound acid oxazole (B20620), this compound alcohol, and this compound diol have been identified. nih.gov In soil, major degradates include this compound acid (Compound 8) and Compound 17. epa.gov Future studies will need to fully characterize all degradates formed under various environmental conditions. regulations.gov
Persistence and Mobility of Metabolites: Some metabolites, like Compound 8 and Compound 17, appear to be persistent in aquatic environments and are very mobile. regulations.govepa.gov Advanced studies will aim to quantify their persistence and potential for accumulation in surface water. regulations.gov The hydrolysis of this compound is pH-dependent, with half-lives ranging from 6.3 days at pH 5 to 1,594 days at pH 9, which will influence the formation and persistence of its metabolites in different aquatic systems. epa.gov
Photodegradation Pathways: this compound is susceptible to photodegradation in water and on soil surfaces, with half-lives of 19.3 days and 2.4 days, respectively. epa.gov Future research will investigate the structures and potential toxicity of the resulting photoproducts. researchgate.net Understanding these pathways is crucial for a complete picture of this compound's environmental impact.
Ecogenomics and Proteomics Approaches to this compound Action and Fate
The application of "omics" technologies, such as genomics, transcriptomics, and proteomics, will revolutionize our understanding of how this compound interacts with target weeds and the surrounding ecosystem.
Ecogenomics will allow researchers to:
Identify the genes and gene networks in weeds that respond to this compound application. This can provide insights into the mechanisms of both herbicidal action and the evolution of resistance.
Unravel the genetic basis of non-target-site resistance (NTSR), which is often complex and involves multiple genes. nih.gov Next-generation sequencing and transcriptomics are powerful tools for dissecting the molecular basis of metabolism-based resistance. nih.gov
Proteomics , the large-scale study of proteins, will enable:
The identification of proteins that are differentially expressed in susceptible versus resistant weed biotypes upon this compound treatment. This can reveal the specific enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs), involved in herbicide detoxification.
A deeper understanding of how this compound affects cellular processes beyond its primary target, ACCase. For example, proteomics has been used to study the effects of other pesticides on non-target organisms, such as the impact of carbendazim (B180503) on honeybee proteins. researchgate.net
By integrating these omics approaches, scientists can build a more comprehensive model of this compound's action and its ecological consequences, paving the way for more targeted and sustainable weed management strategies.
Development of Sustainable Management Strategies for this compound Use
To preserve the effectiveness of this compound and minimize its environmental impact, the development of sustainable management strategies is paramount. These strategies will be multifaceted, integrating chemical and non-chemical approaches.
Key components of sustainable management include:
Herbicide Rotation and Mixtures: To delay the evolution of resistance, it is crucial to rotate this compound with herbicides that have different modes of action. awsjournal.orgscielo.br Tank mixtures with other compatible herbicides can also be an effective strategy for broad-spectrum weed control. sawbar.in
Integrated Weed Management (IWM): IWM combines various weed control tactics to reduce reliance on any single method. awsjournal.org This includes cultural practices such as adjusting sowing time and methods, selecting competitive crop cultivars, and optimizing crop density and spacing. sawbar.in Non-chemical methods like tillage and sanitation practices are also important components. sawbar.in
Optimizing Application: Ensuring herbicides are applied at the optimal growth stage of the weed can significantly improve efficacy. ahdb.org.uk Research into the use of adjuvants and safeners can also enhance the performance of this compound while minimizing crop injury. sawbar.in
Resistance Monitoring and Management: Early detection of resistant weed populations is critical. If resistance is confirmed, the use of this compound should be halted, and alternative control measures implemented to prevent the spread of resistant individuals. awsjournal.org
The goal of these strategies is to create a more resilient agricultural system that is less susceptible to the challenges of herbicide resistance and that promotes long-term environmental health. tnau.ac.in
Integrated Environmental Modeling of this compound Dynamics
Integrated environmental modeling (IEM) is a powerful tool for predicting the fate and transport of herbicides like this compound in the environment. nih.govepa.gov By combining models of individual environmental processes, IEM can provide a holistic view of how a substance moves through and interacts with different environmental compartments. iiasa.ac.ateujournal.org
Future research in this area will focus on developing more sophisticated and comprehensive models that can:
Predict Environmental Concentrations: Computer models such as PRIZM-EXAMS and SCI-GROW have been used to estimate this compound concentrations in surface and ground water. epa.gov Future models will aim to improve the accuracy of these predictions by incorporating more detailed data on environmental conditions and agricultural practices. mpg.de
Simulate Metabolite Transport: Given the persistence and mobility of some of this compound's metabolites, it is crucial that environmental models can accurately simulate their transport and potential for accumulation in aquatic systems. regulations.gov
Assess Ecological Risks: IEM can be used to assess the potential risks of this compound and its metabolites to non-target organisms. nih.gov This information is vital for regulatory agencies and for developing risk mitigation strategies.
Inform Management Decisions: By simulating different management scenarios, IEM can help to identify the most effective and sustainable strategies for using this compound. mpg.de These models can incorporate data on land use, climate change, and agricultural practices to provide decision-makers with science-informed guidance. mpg.de
The development of these next-generation models will be essential for ensuring that the use of this compound is managed in a way that is both effective for weed control and protective of the environment. mpg.de
Q & A
Q. How do experimental designs account for soil pH variations when analyzing tralkoxydim degradation kinetics?
this compound degradation half-lives vary significantly with soil pH. For aerobic conditions, Jiangxi red soil (pH 4.5) showed a half-life of 5.1 days, while alkaline soils like Taihu paddy soil (pH 6.8) and Northeast China black soil (pH 7.5) exhibited slower degradation (7.7–7.9 days) . Researchers should stratify soil samples by pH and replicate experiments across pH gradients to isolate its effects. Standardized EPA aerobic soil metabolism guidelines (OPPTS 835.4100) recommend using controlled microcosms to monitor degradation products via HPLC, as demonstrated in Wu et al. (2016) .
Q. What methodologies are used to quantify this compound adsorption in heterogeneous soil matrices?
Adsorption studies employ the Freundlich isotherm model, with coefficients (Kd) ranging from 1.00 (low-organic Taihu paddy soil) to 8.60 (high-clay Jiangxi red soil) . Researchers should conduct batch equilibrium experiments under standardized EPA OPPTS 835.1230 protocols, using soil slurries and HPLC quantification. Thin-layer chromatography (TLC) further assesses mobility, where this compound Rf values correlate inversely with adsorption strength (e.g., Rf = 0.05 in Jiangxi soil vs. 0.75 in Northeast China black soil) .
Q. How is this compound’s selectivity for grass weeds validated in pre- and post-emergence applications?
Controlled pot experiments with 18 temperate crop species and 28 weeds revealed this compound’s post-emergence efficacy against Alopecurus myosuroides and Avena fatua at 160 g a.i./ha, while wheat and barley exhibited tolerance. Pre-emergence activity required higher doses (640 g a.i./ha) for Avena fatua control, with minimal impact on dicot crops like oilseed rape. Seed-dressing with safener 1,8-naphthalic anhydride (NA) improved oat and maize tolerance by 30–40% .
Advanced Research Questions
Q. How do interspecies differences in porphyria induction explain this compound’s hepatocarcinogenic potential?
Subchronic studies show this compound induces protoporphyria in mice but not in rats or hamsters. Chronic exposure data in mice are absent, but lifetime rodent studies suggest hepatocarcinogenicity is species-specific. Mice likely develop liver tumors due to sustained porphyria, whereas rats/hamsters lack this pathway. Researchers should integrate histopathology, urinary porphyrin profiling, and CYP450 activity assays to model species-specific metabolic disparities .
Q. What mechanisms underlie this compound’s synergistic interactions with surfactants and safeners?
Adding 0.1% Agral surfactant enhances foliar absorption by reducing surface tension, critical for post-emergence efficacy. NA safener upregulates glutathione-S-transferase (GST) in cereals, accelerating this compound detoxification. Synergy studies require factorial designs comparing this compound alone vs. surfactant/safener combinations, with dose-response curves and enzyme activity assays (e.g., GST quantification via spectrophotometry) .
Q. How can conflicting data on this compound’s mobility in alkaline soils be reconciled?
While adsorption decreases in alkaline soils (e.g., Kd = 1.57 in Northeast China black soil at pH 7.5), rapid degradation (half-life <8 days) limits leaching . Contradictions arise from static vs. dynamic soil column studies. Researchers should integrate TLC mobility tests with field lysimeter trials under EPA OPPTS 835.1240 guidelines to resolve discrepancies between lab and real-world mobility .
Q. What experimental frameworks assess this compound’s ecotoxicological impact on non-target grasses in conservation headlands?
Field trials in cereal conservation headlands demonstrate this compound’s selectivity: it controls invasive Bromus sterilis and Elymus repens at 300 g a.i./ha but spares beneficial dicots (e.g., Polygonum aviculare) and grasses like Lolium perenne. Quadrat sampling pre- and post-application, combined with biodiversity indices (Shannon-Weiner), quantifies non-target effects. Long-term monitoring (>3 growing seasons) is critical for detecting residual impacts .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
